An In-Depth Technical Guide to Tetracosanoate: Chemical Structure, Properties, and Biological Significance
An In-Depth Technical Guide to Tetracosanoate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosanoate, also known as lignocerate, is a saturated very-long-chain fatty acid (VLCFA) with the chemical formula C₂₄H₄₇O₂⁻. It is the conjugate base of tetracosanoic acid (lignoceric acid). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of tetracosanoate. Particular focus is given to its involvement in metabolic disorders, the associated signaling pathways, and relevant experimental protocols for its study. All quantitative data are summarized in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.
Chemical Structure and Physicochemical Properties
Tetracosanoate is a straight-chain saturated fatty acid anion. The parent molecule, tetracosanoic acid, consists of a 24-carbon backbone with a carboxylic acid group at one end.[1]
Physicochemical Properties of Tetracosanoic Acid
The physicochemical properties of tetracosanoic acid are crucial for understanding its behavior in biological systems and for developing analytical methods. A summary of these properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₄₈O₂ | [2][3] |
| Molecular Weight | 368.63 g/mol | [2][4] |
| Melting Point | 80-84.2 °C | [2][4] |
| Boiling Point | 272 °C at 10 mmHg | [5] |
| Solubility | Soluble in chloroform (B151607) and diethyl ether.[6][7] Insoluble in water.[8] | [6][7][8] |
| pKa (Predicted) | 4.78 ± 0.10 | [5] |
| LogP (Octanol/Water Partition Coefficient) | 11.4 | [2] |
Table 1: Physicochemical Properties of Tetracosanoic Acid. This table summarizes key physical and chemical properties of tetracosanoic acid, the protonated form of tetracosanoate.
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and quantification of tetracosanoate and its derivatives.
| Spectroscopic Technique | Key Features and Observations |
| Mass Spectrometry (MS) | The mass spectrum of tetracosanoic acid can be found in various databases.[9][10] For its methyl ester, characteristic fragments are observed that allow for its identification.[1][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are available for tetracosanoic acid and its esters, providing detailed structural information.[12][13][14][15] |
Table 2: Spectroscopic Data for Tetracosanoic Acid and its Derivatives. This table provides an overview of available spectroscopic data for the characterization of tetracosanoate.
Biological Role and Signaling Pathways
Tetracosanoate is a component of cerebrosides and sphingomyelin (B164518) and serves as an energy source in vivo.[6] It is synthesized during brain development.[3] The metabolism of very-long-chain fatty acids like tetracosanoate is critical for various biological functions.[16]
Role in Metabolic Disorders
The accumulation of VLCFAs, including tetracosanoate, is a hallmark of several inherited metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[3][17]
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X-linked Adrenoleukodystrophy (X-ALD): This genetic disorder is caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter protein essential for the breakdown of VLCFAs.[15] The resulting accumulation of tetracosanoate and other VLCFAs is toxic to cells, particularly in the central nervous system and adrenal glands, leading to demyelination and adrenal insufficiency.[3][15]
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Zellweger Spectrum Disorders: These are a group of rare, inherited conditions characterized by the absence or reduction of functional peroxisomes.[17] This leads to the accumulation of VLCFAs and other metabolites normally processed in peroxisomes, causing severe neurological and developmental problems.[18]
Cellular Stress and Signaling Pathways
The accumulation of tetracosanoate is a significant cellular stressor, leading to the activation of multiple signaling pathways that contribute to the pathophysiology of VLCFA disorders.
The buildup of VLCFAs, including tetracosanoate, has been shown to induce oxidative stress. This is characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to lipid peroxidation and protein carbonylation.[19] The increased ROS production can overwhelm the cell's antioxidant defenses, such as catalase and glutathione.[19]
Saturated VLCFAs like tetracosanoate can induce endoplasmic reticulum (ER) stress.[20] This leads to the activation of the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged.[20][21] Key markers of ER stress, such as GRP78, CHOP, and the splicing of XBP1 mRNA, are upregulated in response to VLCFA accumulation.[22]
In the context of X-ALD, the accumulation of VLCFAs is associated with a significant inflammatory response in the central nervous system.[15] This involves the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.[23] Altered glycolipid and glycerophospholipid signaling, driven by the abnormal VLCFA profile, is believed to contribute to these inflammatory cascades.[12]
Experimental Protocols
Quantification of Tetracosanoate
Accurate quantification of tetracosanoate in biological samples is crucial for diagnosing and monitoring VLCFA disorders. A common workflow involves hydrolysis of esterified fatty acids, extraction, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
A detailed protocol for the quantification of VLCFAs can be adapted from methodologies designed for clinical diagnostics.[16]
In Vitro Model for Studying Tetracosanoate-Induced Cellular Stress
Studying the cellular effects of tetracosanoate in vitro is essential for understanding disease mechanisms and for drug screening.
Objective: To induce cellular stress in a relevant cell line (e.g., oligodendrocytes, astrocytes, or fibroblasts) by treatment with tetracosanoic acid and to measure markers of oxidative and ER stress.
Materials:
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Cell line of interest (e.g., primary human fibroblasts)
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Cell culture medium and supplements
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Tetracosanoic acid (lignoceric acid)
-
Bovine serum albumin (BSA), fatty acid-free
-
Ethanol
-
Reagents for assessing oxidative stress (e.g., ROS/RNS detection kits)
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Reagents for assessing ER stress (e.g., antibodies for western blotting of CHOP, GRP78; primers for RT-qPCR of XBP1 splicing)
Protocol:
-
Preparation of Tetracosanoic Acid-BSA Conjugate:
-
Prepare a stock solution of tetracosanoic acid in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Add the tetracosanoic acid stock solution to the BSA solution while stirring to allow for conjugation. This improves the solubility and cellular uptake of the fatty acid.[24][25]
-
-
Cell Treatment:
-
Plate the cells and allow them to adhere.
-
Replace the culture medium with medium containing the tetracosanoic acid-BSA conjugate at the desired final concentration. Include a vehicle control (BSA in medium with an equivalent amount of ethanol).
-
Incubate the cells for a predetermined time course (e.g., 24-48 hours).
-
-
Assessment of Cellular Stress:
-
Oxidative Stress: At the end of the treatment period, measure ROS/RNS production using a suitable fluorescent probe and analyze by flow cytometry or fluorescence microscopy.[19]
-
ER Stress: Harvest the cells for protein and RNA analysis.
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Conclusion
Tetracosanoate is a very-long-chain fatty acid with important physiological roles, particularly in the nervous system. Its accumulation due to defects in peroxisomal metabolism leads to severe cellular dysfunction, primarily through the induction of oxidative and endoplasmic reticulum stress, and subsequent inflammatory responses. Understanding the intricate details of these signaling pathways is crucial for the development of therapeutic strategies for X-ALD and Zellweger spectrum disorders. The experimental protocols outlined in this guide provide a framework for researchers to investigate the pathological effects of tetracosanoate and to screen for potential therapeutic interventions.
References
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- 19. Evidence of oxidative stress in very long chain fatty acid--treated oligodendrocytes and potentialization of ROS production using RNA interference-directed knockdown of ABCD1 and ACOX1 peroxisomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipid-induced endoplasmic reticulum stress in X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
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